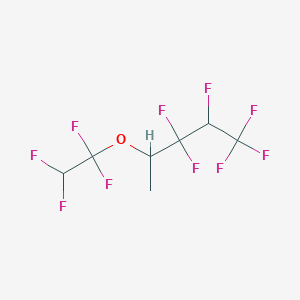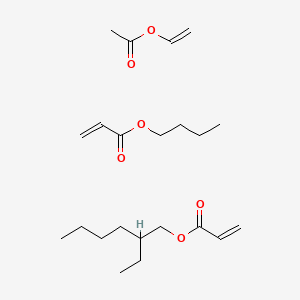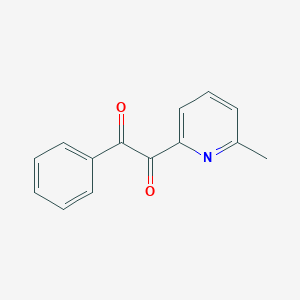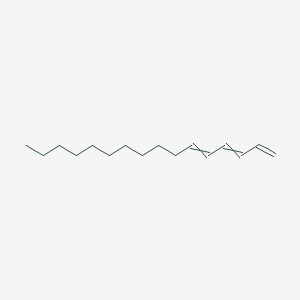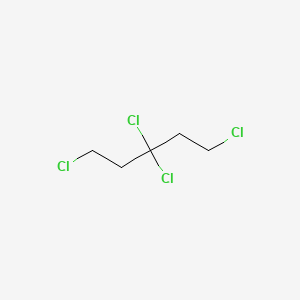
1,3,3,5-Tetrachloropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,5-Tetrachloropentane is an organic compound characterized by the presence of four chlorine atoms attached to a pentane backbone
Méthodes De Préparation
The synthesis of 1,3,3,5-tetrachloropentane typically involves the chlorination of pentane derivatives. One common method includes the use of metal carbonyls such as iron, manganese, and molybdenum carbonyls in the presence of dimethylformamide (DMF). This reaction leads to the formation of 1,3,5-trichloropentane and 1,3,5-trichloro-2-pentene as intermediates . Industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the desired product yield and purity.
Analyse Des Réactions Chimiques
1,3,3,5-Tetrachloropentane undergoes various chemical reactions, including:
Substitution: In the presence of metal carbonyls and DMF, this compound can be converted to 1,3,5-trichloropentane and 1,3,5-trichloro-2-pentene.
Common reagents used in these reactions include iron pentacarbonyl, manganese decacarbonyl, and molybdenum hexacarbonyl. The major products formed from these reactions are typically chlorinated pentane derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other chlorinated organic compounds.
Biology: Research has explored its interactions with biological molecules, although specific applications in biology are still under investigation.
Medicine: While not directly used in medicine, its derivatives may have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,3,3,5-tetrachloropentane involves the formation of reactive intermediates, such as radicals, during its chemical reactions. For example, in the presence of iron pentacarbonyl and DMF, the compound forms radicals that undergo hydrogen atom cleavage and disproportionation to yield various chlorinated products . These reactions highlight the compound’s reactivity and potential for forming complex chemical structures.
Comparaison Avec Des Composés Similaires
1,3,3,5-Tetrachloropentane can be compared with other chlorinated pentane derivatives, such as:
1,1,1,5-Tetrachloropentane: Undergoes similar reduction reactions but forms different products due to the position of chlorine atoms.
1,1,1,3-Tetrachloropropane: Exhibits different reactivity patterns due to its shorter carbon chain and different chlorine atom positions.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its chemical behavior and reactivity.
Propriétés
Numéro CAS |
24616-07-7 |
|---|---|
Formule moléculaire |
C5H8Cl4 |
Poids moléculaire |
209.9 g/mol |
Nom IUPAC |
1,3,3,5-tetrachloropentane |
InChI |
InChI=1S/C5H8Cl4/c6-3-1-5(8,9)2-4-7/h1-4H2 |
Clé InChI |
AVFZURCSBSQCSO-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(CCCl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


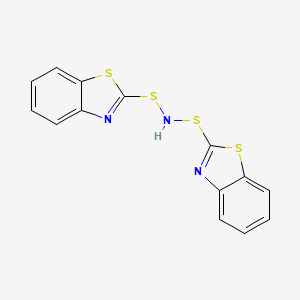
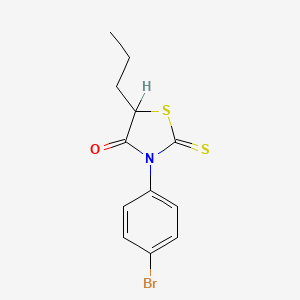
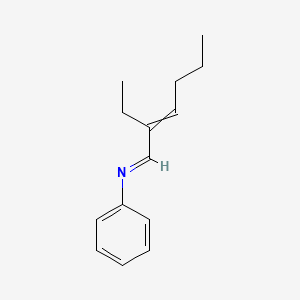
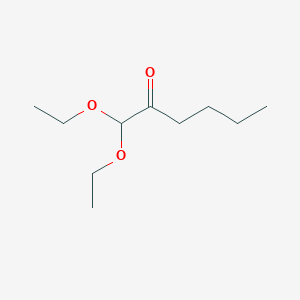
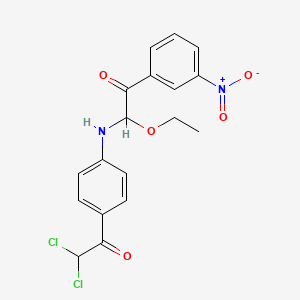

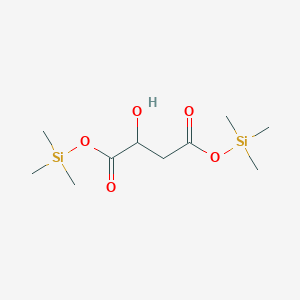
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)
